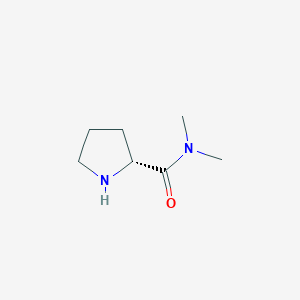
Praseodymium(III) trifluoroacetylacetonate
Übersicht
Beschreibung
Praseodymium(III) trifluoroacetylacetonate is a coordination compound with the chemical formula C15H12F9O6Pr. It is a complex of praseodymium, a rare-earth metal, with trifluoroacetylacetonate ligands. This compound is known for its unique properties, including its stability and solubility in non-aqueous solvents, making it valuable in various scientific and industrial applications.
Wirkmechanismus
Target of Action
Praseodymium(III) trifluoroacetylacetonate, also known as praseodymium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one, is a complex compound that primarily targets certain metal ions in its environment . It has been shown to interact with ions such as Tb^3+ and Pr^3+ .
Mode of Action
The compound’s mode of action is based on the efficient energy transfer from Tb^3+ to Pr^3+ . The electron of Tb^3+ transfers from the ground state to the excited state under the excitation of ultraviolet light and relaxes to the 5D4 level. In the presence of Pr^3+, the electron has no time to return to the ground state, thus it transfers to the 3P0 level of Pr^3+ resulting in the quenching of Tb^3+ luminescence .
Biochemical Pathways
The compound’s interaction with metal ions suggests that it may influence pathways involving these ions .
Result of Action
The primary result of the action of this compound is the quenching of Tb^3+ luminescence . This effect is due to the energy transfer from Tb^3+ to Pr^3+, which prevents the electron of Tb^3+ from returning to the ground state .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of Pr^3+ ions in the environment is necessary for the compound’s mode of action . Additionally, the compound’s luminescence properties can be modulated through suitable ancillary ligands and donor solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium(III) trifluoroacetylacetonate can be synthesized through the reaction of praseodymium chloride with sodium trifluoroacetylacetonate in an organic solvent such as ethanol. The reaction typically occurs under reflux conditions, followed by the removal of the solvent under reduced pressure to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of high-purity praseodymium chloride and sodium trifluoroacetylacetonate. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final compound is then purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium(III) trifluoroacetylacetonate primarily undergoes coordination reactions due to the presence of the trifluoroacetylacetonate ligands. It can also participate in substitution reactions where the ligands are replaced by other coordinating molecules.
Common Reagents and Conditions:
Coordination Reactions: These reactions typically involve the use of solvents like ethanol or acetone and may require heating to facilitate the formation of the complex.
Substitution Reactions: Common reagents include other β-diketones or phosphine oxides, and the reactions are often carried out under reflux conditions.
Major Products: The major products of these reactions are typically new coordination complexes with different ligands, which can exhibit varied properties depending on the nature of the substituting ligands.
Wissenschaftliche Forschungsanwendungen
Praseodymium(III) trifluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other praseodymium complexes and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorescent probes for imaging and sensing applications.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to form stable complexes with biologically relevant molecules.
Industry: It is employed in the production of advanced materials, including thin films and coatings, due to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Praseodymium(III) acetylacetonate: Similar in structure but with acetylacetonate ligands instead of trifluoroacetylacetonate.
Praseodymium(III) hexafluoroacetylacetonate: Contains hexafluoroacetylacetonate ligands, offering different electronic properties.
Praseodymium(III) trifluoromethanesulfonate: Another praseodymium complex with trifluoromethanesulfonate ligands, used in different catalytic applications.
Uniqueness: Praseodymium(III) trifluoroacetylacetonate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its stability and solubility in non-aqueous solvents, making it particularly valuable in applications requiring these characteristics.
Eigenschaften
IUPAC Name |
praseodymium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/b3*3-2-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVSNXTIZRDSC-IQMQLBNYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Pr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Pr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F9O6Pr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3042293.png)









![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)


